molecular formula C22H20F3NO2S B11496978 7,7-dimethyl-4-(thiophen-3-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

7,7-dimethyl-4-(thiophen-3-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11496978
M. Wt: 419.5 g/mol
InChI Key: AAJLGFYGKJVDOC-UHFFFAOYSA-N
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Description

7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of the trifluoromethyl group and the thiophene ring contributes to its distinctive chemical properties.

Preparation Methods

The synthesis of 7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Octahydroquinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the incorporation of the trifluoromethyl group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Its potential medicinal properties are being explored, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the development of advanced materials, including organic electronic devices and functional polymers.

Mechanism of Action

The mechanism by which 7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group and thiophene ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE stands out due to its unique combination of functional groups. Similar compounds include:

    Thiophene Derivatives: Compounds with thiophene rings, which are known for their electronic properties.

    Trifluoromethylated Compounds: Molecules containing trifluoromethyl groups, which are often used in medicinal chemistry for their metabolic stability and lipophilicity.

    Octahydroquinoline Derivatives: Compounds with the octahydroquinoline core, which are studied for their potential biological activities.

The uniqueness of 7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE lies in the combination of these functional groups, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C22H20F3NO2S

Molecular Weight

419.5 g/mol

IUPAC Name

7,7-dimethyl-4-thiophen-3-yl-1-[2-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C22H20F3NO2S/c1-21(2)10-17-20(18(27)11-21)14(13-7-8-29-12-13)9-19(28)26(17)16-6-4-3-5-15(16)22(23,24)25/h3-8,12,14H,9-11H2,1-2H3

InChI Key

AAJLGFYGKJVDOC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=CC=CC=C3C(F)(F)F)C4=CSC=C4)C(=O)C1)C

Origin of Product

United States

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